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Compound of Interest

Compound Name: Zibotentan

Cat. No.: B1684529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Zibotentan, a selective antagonist of the endothelin-A (ETA) receptor, has been investigated

across a spectrum of diseases, from various cancers to cardiovascular and renal conditions.

This guide provides a comprehensive comparison of the efficacy of zibotentan as observed in

key placebo-controlled clinical trials. The data presented herein is intended to offer an objective

overview to inform future research and drug development efforts.

Efficacy of Zibotentan: A Tabular Comparison
The following tables summarize the primary efficacy outcomes from placebo-controlled clinical

trials of zibotentan in different therapeutic areas.

Table 1: Zibotentan in Chronic Kidney Disease (ZENITH-
CKD Trial)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684529?utm_src=pdf-interest
https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/product/b1684529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint
Zibotentan (1.5 mg)
+ Dapagliflozin (10
mg)

Zibotentan (0.25
mg) + Dapagliflozin
(10 mg)

Dapagliflozin (10
mg) + Placebo

Mean Change from

Baseline in UACR at

Week 12

-52.5% (90% CI: -59.0

to -44.9)

-47.7% (90% CI: -55.7

to -38.2)
Not directly reported

Difference in UACR

vs. Dapagliflozin +

Placebo

-33.7% (90% CI: -42.5

to -23.5; p<0.001)

-27.0% (90% CI: -38.4

to -13.6; p=0.002)
-

Incidence of Fluid

Retention Events
18.4% 8.8% 7.9%

UACR: Urinary Albumin-to-Creatinine Ratio; CI: Confidence Interval.[1][2][3][4][5]

Table 2: Zibotentan in Metastatic Castration-Resistant
Prostate Cancer (CRPC)

Trial Efficacy Endpoint
Zibotentan (15 mg)
vs. Placebo (HR;
80% CI; p-value)

Zibotentan (10 mg)
vs. Placebo (HR;
80% CI; p-value)

Phase II (Pain-

free/mildly

symptomatic)

Overall Survival
0.76 (0.61-0.94;

p=0.103)

0.83 (0.67-1.02;

p=0.254)

Time to Progression
No statistical

difference

No statistical

difference

HR: Hazard Ratio; CI: Confidence Interval.
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Trial Efficacy Endpoint
Zibotentan (10 mg) vs.
Placebo (HR; 95% CI; p-
value)

ENTHUSE M0 (Non-

metastatic)
Overall Survival 1.13 (0.73-1.76; p=0.589)

Progression-Free Survival 0.89 (0.71-1.12; p=0.330)

HR: Hazard Ratio; CI: Confidence Interval.

Trial Efficacy Endpoint

Docetaxel + Zibotentan (10
mg) vs. Docetaxel +
Placebo (HR; 95% CI; p-
value)

ENTHUSE M1 (Metastatic) Overall Survival 1.00 (0.84-1.18; p=0.963)

HR: Hazard Ratio; CI: Confidence Interval.

Table 3: Zibotentan in Microvascular Angina
Efficacy Endpoint

Zibotentan (10 mg) vs. Placebo (Mean
Difference; 95% CI; p-value)

Treadmill Exercise Duration (seconds) -4.26 (-19.60 to 11.06; p=0.5871)

CI: Confidence Interval.

Table 4: Zibotentan in Systemic Sclerosis-Associated
Chronic Kidney Disease (ZEBRA Trial - ZEBRA 1 Sub-
study)

Efficacy Endpoint Zibotentan vs. Placebo

Change in Estimated Glomerular Filtration Rate

(eGFR)

Numerical increase in the zibotentan group and

a numerical decline in the placebo group at 26

and 52 weeks.
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Note: Specific quantitative data with statistical analysis for eGFR changes were not reported.

Experimental Protocols
A detailed look into the methodologies of the key clinical trials reveals the rigorous frameworks

under which zibotentan's efficacy was tested.

ZENITH-CKD (NCT04724837)
This Phase 2b, multicenter, randomized, double-blind, active-controlled study evaluated the

efficacy and safety of zibotentan in combination with dapagliflozin in patients with chronic

kidney disease (CKD).

Patient Population: Adults with CKD, defined by an estimated glomerular filtration rate

(eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150

and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or

ARB.

Intervention: Patients were randomized to receive once-daily oral doses of zibotentan (1.5

mg or 0.25 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) with a

placebo for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the log-

transformed UACR at week 12.

ENTHUSE M0 (Non-metastatic CRPC)
This Phase III, randomized, double-blind, placebo-controlled study assessed zibotentan in

patients with non-metastatic castration-resistant prostate cancer (CRPC) who had biochemical

progression.

Patient Population: 1,421 men with non-metastatic CRPC and rising serum PSA levels.

Intervention: Patients were randomized to receive either zibotentan (10 mg) or a placebo

once daily.

Co-primary Endpoints: The primary outcomes were overall survival (OS) and progression-

free survival (PFS). The trial was terminated early due to a lack of efficacy at an interim
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analysis.

PRIZE (Microvascular Angina)
This was a double-blind, placebo-controlled, sequential crossover trial investigating zibotentan
in patients with microvascular angina.

Patient Population: 118 participants with microvascular angina.

Intervention: Patients received zibotentan (10 mg daily) and a placebo for 12 weeks each, in

a crossover design.

Primary Endpoint: The primary outcome was the treadmill exercise duration, measured in

seconds, using the Bruce protocol.

Signaling Pathway and Experimental Workflow
Zibotentan exerts its effects by selectively blocking the endothelin-A (ETA) receptor, thereby

inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).
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Cell Membrane
Intracellular Signaling

Endothelin-1 (ET-1)
Endothelin-A (ETA) Receptor

Binds to
Phospholipase C (PLC) ActivationActivates

Zibotentan Blocks

IP3 & DAG Production Increased Intracellular Ca2+

Vasoconstriction,
Cell Proliferation,

Inflammation,
Fibrosis
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Randomization

Zibotentan Treatment Arm Placebo Control Arm

Treatment Period
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Data Collection
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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